

Application Notes and Protocols for Studying SWI5 Protein-Protein Interactions

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Compound of Interest

Compound Name: SWI5

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These application notes provide a comprehensive overview of methodologies to investigate the protein-protein interactions of the SWI5 protein, a key player in homologous recombination and DNA repair. The included protocols offer detailed, step-by-step guidance for essential experiments.

Introduction to SWI5 and its Role in Homologous Recombination

SWI5 is a crucial protein involved in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism that ensures genomic integrity. In many organisms, SWI5 forms a stable heterodimeric complex with Sfr1 (Mei5 in budding yeast), and this complex acts as a mediator for the RAD51 recombinase. The SWI5-Sfr1 complex stimulates RAD51 activity by promoting its binding to single-stranded DNA (ssDNA) to form a nucleoprotein filament, a critical step in the search for a homologous template for DNA repair.

[1][2][3][4][5] Understanding the intricate network of protein interactions involving SWI5 is paramount for elucidating the mechanisms of DNA repair and for developing novel therapeutic strategies targeting these pathways in diseases like cancer.

Key Interaction Partners of SWI5

The primary and most studied interactor of SWI5 is the Sfr1 (Mei5) protein, with which it forms an obligate heterodimer. This complex then interacts with the recombinase RAD51 to facilitate DNA strand exchange.[4][5] The SWI5-Sfr1 complex is known to preferentially associate with the oligomeric form of RAD51.[5] While the SWI5-Sfr1-RAD51 axis is central, other proteins may be involved in regulating this process.

Quantitative Data on SWI5 Interactions

While extensive qualitative data exists for SWI5 interactions, precise quantitative data such as dissociation constants (Kd) are not always readily available in the literature. The following table summarizes the available quantitative and semi-quantitative information.

Interacting Proteins	Method	Stoichiometry/Affinity	Reference
SWI5 - Sfr1 (Mei5)	Co-immunoprecipitation, Yeast Two-Hybrid	Stable complex formation	[3]
SWI5-Sfr1 - RAD51	Affinity Pulldown, Single-molecule analysis	SWI5-Sfr1 preferentially binds to the oligomeric form of RAD51. The complex reduces the dissociation of RAD51 from DNA.	[4][5]
SWI5-Sfr1 - RAD51	Step-size analysis in single-molecule experiments	SWI5-Sfr1 modulates the oligomeric state of RAD51 on DNA, shifting it towards tetramers.	

Experimental Protocols

Here, we provide detailed protocols for two fundamental techniques used to study SWI5 protein-protein interactions: Co-immunoprecipitation (Co-IP) and Yeast Two-Hybrid (Y2H).

Protocol 1: Co-immunoprecipitation (Co-IP) of SWI5 and its Interactors from Yeast Cells

This protocol is adapted from general co-immunoprecipitation procedures and tailored for the study of SWI5 interactions in yeast.

Objective: To isolate SWI5 and its interacting proteins from yeast cell lysates.

Materials:

- Yeast strain expressing tagged-SWI5 (e.g., HA-tagged, Myc-tagged)
- Yeast extract peptone dextrose (YPD) medium
- Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM PMSF, and protease inhibitor cocktail)
- Antibody specific to the tag (e.g., anti-HA or anti-Myc antibody)
- Protein A/G magnetic beads
- Wash Buffer (Lysis buffer with 0.1% Triton X-100)
- Elution Buffer (e.g., 2x SDS-PAGE sample buffer)
- SDS-PAGE gels and Western blotting reagents

Procedure:

- Yeast Culture: Grow the yeast strain expressing tagged-SWI5 in YPD medium to mid-log phase ($OD_{600} \approx 0.8$).
- Cell Lysis:
 - Harvest cells by centrifugation at $3,000 \times g$ for 5 minutes at $4^{\circ}C$.
 - Wash the cell pellet with ice-cold sterile water.

- Resuspend the pellet in ice-cold Lysis Buffer.
- Lyse the cells by vortexing with glass beads for 5-10 cycles of 1 minute vortexing followed by 1 minute on ice.
- Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
- Immunoprecipitation:
 - Add the antibody specific to the tag on SWI5 to the cleared lysate.
 - Incubate for 2-4 hours at 4°C with gentle rotation.
 - Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
 - Incubate for another 1-2 hours at 4°C with gentle rotation.
- Washing:
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
- Elution:
 - Resuspend the beads in 50 µL of Elution Buffer.
 - Boil the sample at 95°C for 5-10 minutes to elute the protein complexes.
 - Pellet the beads with a magnetic stand and collect the supernatant containing the eluted proteins.
- Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against SWI5 and its suspected interacting partners. Alternatively, the entire eluate can be subjected to mass spectrometry for the identification of novel interactors.

Protocol 2: Yeast Two-Hybrid (Y2H) Screen to Identify SWI5 Interactors

This protocol outlines the steps for a yeast two-hybrid screen using SWI5 as the "bait" to identify "prey" interacting proteins from a cDNA library.

Objective: To identify novel protein interactors of SWI5.

Materials:

- Yeast reporter strain (e.g., AH109, Y2HGold)
- Bait plasmid (e.g., pGBKT7) containing the SWI5 coding sequence fused to a DNA-binding domain (BD).
- Prey plasmid library (e.g., pGADT7-based) containing cDNA from the organism of interest fused to a transcriptional activation domain (AD).
- Yeast transformation reagents (e.g., lithium acetate/PEG method).
- Selective growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade, and plates containing X- α -Gal).

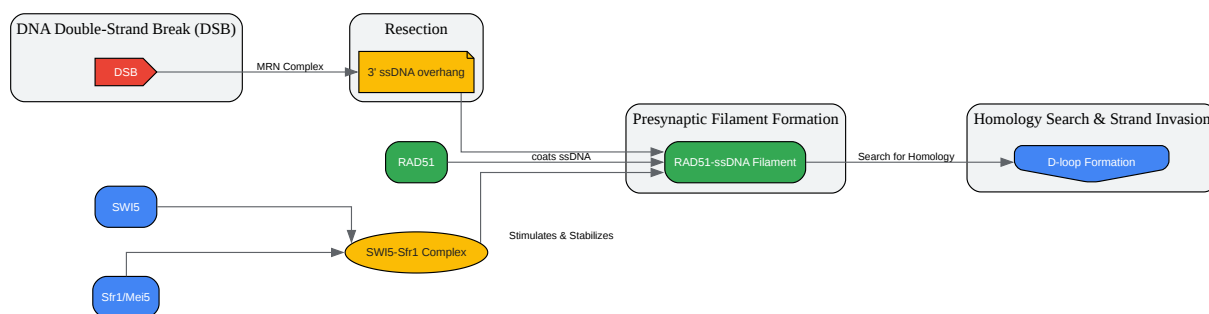
Procedure:

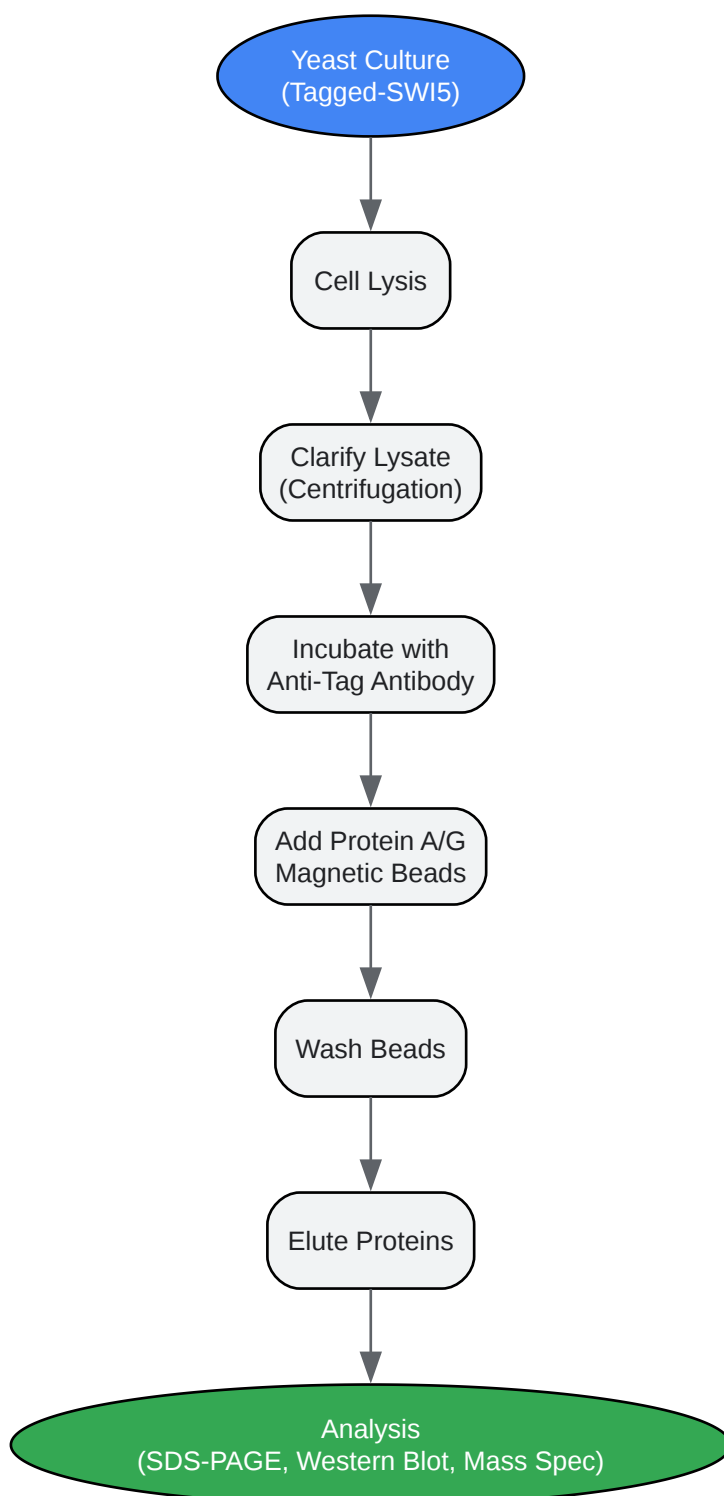
- Bait Plasmid Construction and Auto-activation Test:
 - Clone the full-length coding sequence of SWI5 into the bait plasmid (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD-SWI5).
 - Transform the bait plasmid into the yeast reporter strain.
 - Plate the transformed yeast on SD/-Trp and SD/-Trp/-His plates. Growth on SD/-Trp/-His indicates that the bait auto-activates the reporter gene, which would require further troubleshooting (e.g., using a truncated version of SWI5).
- Yeast Two-Hybrid Library Screening:

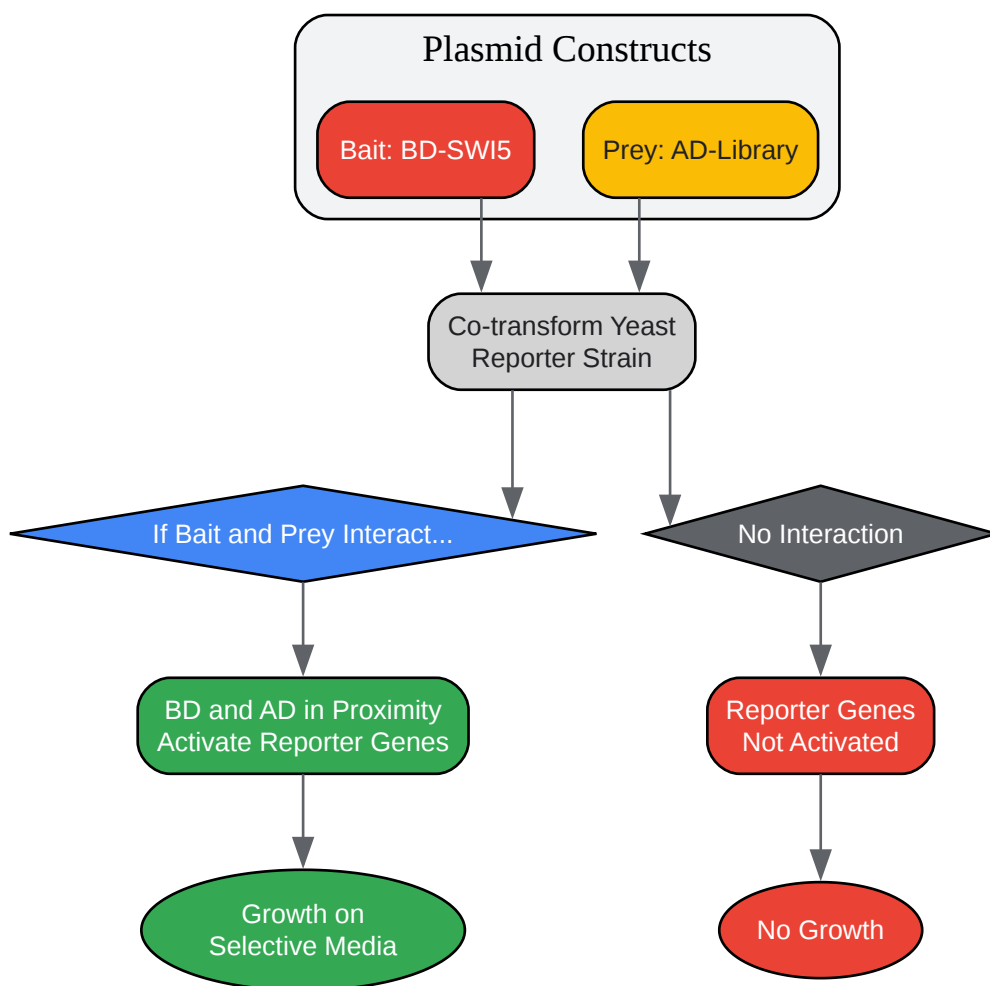
- Transform the prey cDNA library into the yeast strain already containing the BD-SWI5 bait plasmid.
- Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction is occurring.
- Identification of Positive Interactors:
 - Pick individual colonies that grow on the high-stringency medium.
 - Perform a β -galactosidase filter lift assay (if using a lacZ reporter) to confirm the interaction.
- Prey Plasmid Rescue and Sequencing:
 - Isolate the prey plasmids from the positive yeast colonies.
 - Transform the rescued plasmids into E. coli for amplification.
 - Sequence the insert of the prey plasmids to identify the interacting proteins.
- Confirmation of Interactions: Re-transform the identified prey plasmids with the original bait plasmid into the yeast reporter strain to confirm the interaction. As a negative control, co-transform the prey plasmid with a non-interacting bait plasmid (e.g., pGBKT7-Lam).

Visualizations

SWI5-Sfr1 in Homologous Recombination Pathway







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References

- 1. The differentiated and conserved roles of Swi5-Sfr1 in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]

- 4. SWI5–SFR1 reduces RAD51 recombinase extending units during filament assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
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